molecular formula C9H6N2O3 B571611 6-Nitroisoquinolin-1(2H)-one CAS No. 928032-23-9

6-Nitroisoquinolin-1(2H)-one

Cat. No. B571611
M. Wt: 190.158
InChI Key: DWFJQUBPWKLJNA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Nitroisoquinolin-1(2H)-one is C9H7N3O2 and its molecular weight is 189.17100 .

Scientific Research Applications

  • Ortho Methylation of Nitroheteroaryls

    A study by Achmatowicz et al. (2008) described an efficient method for the ortho methylation of 5-nitroisoquinoline to produce 6-methyl-5-nitroisoquinoline, showcasing the applicability in synthesizing heteroaromatic nitro compounds (Achmatowicz et al., 2008).

  • Amination of Nitropyridines

    Woźniak et al. (1990) reported the amination of 5- and 8-nitroisoquinoline derivatives in liquid ammonia, resulting in 6- and 7-amino compounds. This finding underlines the regioselectivity of amination in nitroisoquinolines (Woźniak et al., 1990).

  • Electron Transfer Reactions

    Vanelle et al. (1994) explored the reactivity of 1-Chloromethyl-5-nitroisoquinoline with 2-nitropropane anion, contributing to the understanding of electron transfer reactions in isoquinolines (Vanelle et al., 1994).

  • Synthesis of Isoquinoline Derivatives

    Denyer et al. (1995) achieved the synthesis of hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one derivatives, demonstrating the versatility of isoquinolines in synthesizing complex organic molecules (Denyer et al., 1995).

  • Antitumor Efficacy

    Mukherjee et al. (2013) evaluated the in vivo antitumor potency of a novel benz[de]isoquinoline derivative, showcasing the potential medicinal applications of isoquinoline derivatives in cancer treatment (Mukherjee et al., 2013).

  • Synthesis of Acyl Transfer Catalysts

    Chen Pei-ran (2008) synthesized novel acyl transfer catalysts containing isoquinoline, indicating their potential utility in synthetic organic chemistry (Chen Pei-ran, 2008).

  • Synthesis of Porphyrins

    Lash and Gandhi (2000) reported the synthesis of porphyrins with fused isoquinoline units, contributing to the development of novel porphyrin arrays for potential applications in molecular recognition and other areas (Lash & Gandhi, 2000).

  • Isoquinoline Derivatives in Cardiac Emergencies

    Kanojia et al. (1991) synthesized 4-nitroisoquinolin-3-ol derivatives, demonstrating their potential as cardiovascular agents for use in cardiac emergencies (Kanojia et al., 1991).

properties

IUPAC Name

6-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-8-2-1-7(11(13)14)5-6(8)3-4-10-9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFJQUBPWKLJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743758
Record name 6-Nitroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroisoquinolin-1(2H)-one

CAS RN

928032-23-9
Record name 6-Nitroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-1,2-dihydroisoquinolin-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To Intermediate 3B (1.54 g, 6.15 mmol) in a microwave tube was added 8.0 N ammonia in ethylene glycol (7.69 mL, 61.5 mmol). The tube was placed in microwave and heated at 140° C. for 30 min. The reaction mixture was triturated with EtOAc, stored at 0° C. over night. The precipitate was collected to give Intermediate 3C (0.995 g, 5.23 mmol, 85% yield) as a brown solid. The filtrate was washed with water. The organic layer was dried over sodium sulfate. After evaporation of solvent, the crude was triturated with EtOAc to give additional product. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.35 (br. s., 1H) 8.63 (d, J=2.20 Hz, 1H) 8.39 (d, J=8.79 Hz, 1H) 8.19 (dd, J=8.79, 2.20 Hz, 1H) 7.36 (d, J=7.03 Hz, 1H) 6.82 (d, 1H); MS (ESI) m/z: 191.1 (M+H)+.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.69 mL
Type
reactant
Reaction Step One
Yield
85%

Citations

For This Compound
6
Citations
T Rana, A Ghosh, YN Aher, AB Pawar - ACS omega, 2023 - ACS Publications
We have developed Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinoline 1(2H)-ones at ambient temperature using N-chloroamides as a starting material. The …
Number of citations: 4 pubs.acs.org
X Zhang, PW Glunz, JA Johnson, W Jiang… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors of the tissue factor (TF)/factor VIIa complex (TF-FVIIa) are promising novel anticoagulants which show excellent efficacy and minimal bleeding in preclinical models. Starting …
Number of citations: 17 pubs.acs.org
S Jothi Murugan, M Jeganmohan - The Journal of Organic …, 2023 - ACS Publications
An efficient and straightforward strategy for the synthesis of isoquinolones through [4 + 2]-annulation of N-chlorobenzamides with vinyl acetate in the presence of CoCp*(III) catalyst in a …
Number of citations: 5 pubs.acs.org
A Ghosh, GT Sapkal, AB Pawar - The Journal of Organic …, 2023 - ACS Publications
Herein, we report Ru(II)-catalyzed C–H/N–H bond functionalization of N-chlorobenzamides with 1,3-diynes via regioselective (4 + 2) annulation for the synthesis of isoquinolones under …
Number of citations: 3 pubs.acs.org
B Li, J Yang, H Xu, H Song, B Wang - The Journal of Organic …, 2015 - ACS Publications
We reported herein rhodium(III)-catalyzed C–H activation and annulation reactions for the synthesis of bulky phosphine ligands by using 1-alkynylphosphine sulfides as key starting …
Number of citations: 36 pubs.acs.org
BL Coles-Taylor - 2020 - search.proquest.com
Transition metal catalyzed alkyne annulations have developed into incredibly powerful synthetic tools over there the past quarter century. These reactions provide rapid access to …
Number of citations: 2 search.proquest.com

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